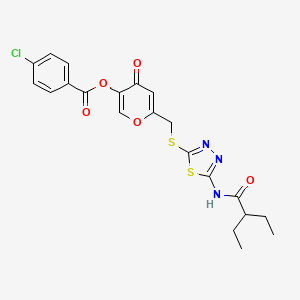

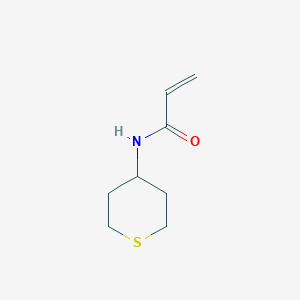

![molecular formula C15H12N4OS B2959840 N-{8H-indeno[1,2-d][1,3]thiazol-2-yl}-1-methyl-1H-pyrazole-5-carboxamide CAS No. 875120-42-6](/img/structure/B2959840.png)

N-{8H-indeno[1,2-d][1,3]thiazol-2-yl}-1-methyl-1H-pyrazole-5-carboxamide

Overview

Description

N-{8H-indeno[1,2-d][1,3]thiazol-2-yl}-1-methyl-1H-pyrazole-5-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes an indeno-thiazole core fused with a pyrazole ring. The presence of these heterocyclic systems makes it a potential candidate for various biochemical and pharmacological applications.

Mechanism of Action

Target of Action

The primary target of N-{8H-indeno[1,2-d][1,3]thiazol-2-yl}-1-methyl-1H-pyrazole-5-carboxamide, also known as F5086-0130, is the 3-Chymotrypsin-like cysteine protease (3CL pro) . This enzyme plays a crucial role in the replication of SARS-CoV-2, making it an attractive target for therapeutic intervention .

Mode of Action

The compound interacts with the 3CL pro enzyme, inhibiting its activity . The exact nature of this interaction is not fully understood, but it is known that the compound displays inhibitory activity with an IC50 of 1.28 ± 0.17 μM against SARS-CoV-2 3CL pro .

Biochemical Pathways

The inhibition of the 3CL pro enzyme disrupts the replication of SARS-CoV-2 . This is because the 3CL pro enzyme is responsible for processing the polyproteins that are translated from the viral RNA . By inhibiting this enzyme, the compound prevents the virus from replicating within the host cell .

Pharmacokinetics

The compound’s inhibitory activity against the 3cl pro enzyme suggests that it may have good bioavailability

Result of Action

The primary result of F5086-0130’s action is the inhibition of SARS-CoV-2 replication . By preventing the virus from replicating within host cells, the compound can potentially slow the progression of COVID-19 and reduce the severity of symptoms .

Biochemical Analysis

Biochemical Properties

The compound N-{8H-indeno[1,2-d][1,3]thiazol-2-yl}-1-methyl-1H-pyrazole-5-carboxamide has been found to exhibit inhibitory activity against the 3-Chymotrypsin-like cysteine protease (3CL pro), an enzyme that plays a crucial role in the replication of SARS-CoV-2 . The compound interacts with this enzyme, potentially disrupting its function and thereby inhibiting viral replication .

Cellular Effects

In terms of cellular effects, this compound’s interaction with 3CL pro could have significant implications for cellular processes. By inhibiting this enzyme, the compound could potentially disrupt the replication of SARS-CoV-2 within cells .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with the 3CL pro enzyme. The compound has been found to display inhibitory activity with an IC 50 of 1.28 ± 0.17 μM against SARS-CoV-2 3CL pro . Molecular docking studies have been performed to rationalize the binding mode of the compound with the enzyme .

Metabolic Pathways

As a thiazole derivative, it may be involved in various biochemical reactions related to this class of compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{8H-indeno[1,2-d][1,3]thiazol-2-yl}-1-methyl-1H-pyrazole-5-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the indeno-thiazole core, which is then coupled with a pyrazole derivative. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The process would be optimized for efficiency, cost-effectiveness, and environmental safety. Key steps would include the purification of intermediates and the final product using techniques such as crystallization, distillation, and chromatography .

Chemical Reactions Analysis

Types of Reactions

N-{8H-indeno[1,2-d][1,3]thiazol-2-yl}-1-methyl-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions could introduce a wide range of functional groups, depending on the nucleophile or electrophile employed .

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a probe for studying biological processes and interactions.

Medicine: As a potential therapeutic agent, particularly in the development of antiviral and anticancer drugs.

Industry: As a component in the manufacture of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other indeno-thiazole and pyrazole derivatives, such as:

- 8H-indeno[1,2-d][1,3]thiazol-2-amine

- 3,5-dimethoxybenzamido derivatives

- Various substituted pyrazoles .

Uniqueness

Its ability to interact with multiple molecular targets makes it a versatile compound in scientific research .

Properties

IUPAC Name |

N-(4H-indeno[1,2-d][1,3]thiazol-2-yl)-2-methylpyrazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N4OS/c1-19-11(6-7-16-19)14(20)18-15-17-13-10-5-3-2-4-9(10)8-12(13)21-15/h2-7H,8H2,1H3,(H,17,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUNBOBZVODBGIL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC=N1)C(=O)NC2=NC3=C(S2)CC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

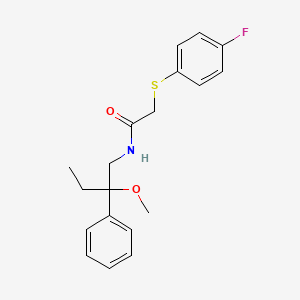

![N-[2,2,2-trifluoro-1-(1-methyl-1H-pyrazol-4-yl)ethyl]prop-2-enamide](/img/structure/B2959758.png)

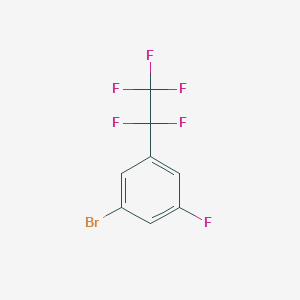

![1-{[4-(4-methoxyphenyl)oxan-4-yl]methyl}-3-[(oxolan-2-yl)methyl]urea](/img/structure/B2959765.png)

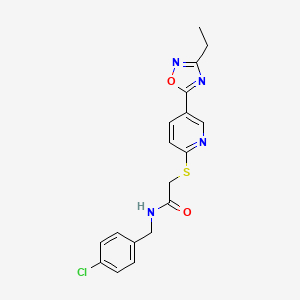

![N-(2,6-dimethylphenyl)-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetamide](/img/structure/B2959768.png)

![3-(2-ethoxyethyl)-1,7-dimethyl-9-(3-methylphenyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2959769.png)

![N-[2-methoxy-4-(methylsulfanyl)butyl]cyclopropanesulfonamide](/img/structure/B2959770.png)

![3-methylsulfonyl-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)benzamide](/img/structure/B2959775.png)

![1-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(2,4,6-trimethylbenzenesulfonyl)piperazine](/img/structure/B2959776.png)

![3-benzyl-5-(4-chlorobenzyl)-8-fluoro-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2959779.png)

![1-(2,3-dimethylphenyl)-6,8-difluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2959781.png)